1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide: A Mechanistic Guide to Physicochemical Properties and Synthetic Utility
1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide: A Mechanistic Guide to Physicochemical Properties and Synthetic Utility
Executive Summary
In the landscape of modern medicinal chemistry, halogenated pyrazole derivatives serve as privileged scaffolds. Specifically, 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide (CAS: 1354705-98-8) has emerged as a highly versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and anti-inflammatory agents[1][2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural electronics, and synthetic methodologies associated with this compound. By dissecting the causality behind its structural motifs—the lipophilic N-ethyl group, the cross-coupling-ready C4-iodo atom, and the hydrogen-bonding C3-carboxamide—we provide drug development professionals with a comprehensive framework for utilizing this intermediate in rational drug design.
Physicochemical and Structural Profiling
To effectively deploy a building block in a synthetic pipeline, one must understand its fundamental properties. The strategic placement of functional groups on the pyrazole core dictates both its reactivity and its eventual pharmacokinetic behavior in a biological system[3].
Quantitative Data Summary
The following table summarizes the core physicochemical metrics of 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide[4]:
| Property | Value / Description |
| Chemical Name | 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide |
| CAS Registry Number | 1354705-98-8 |
| Molecular Formula | C₆H₈IN₃O |
| Molecular Weight | 265.05 g/mol |
| Hydrogen Bond Donors | 1 (from primary amide -NH₂) |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Pyrazole N2, Amide N) |
| Topological Polar Surface Area (TPSA) | ~60.9 Ų |
| Rotatable Bonds | 2 (N-Ethyl, C3-Amide) |
Structural Causality and Electronic Effects
The utility of this molecule is not accidental; it is a product of deliberate structural engineering:
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The N1-Ethyl Group: Unsubstituted pyrazoles undergo rapid annular tautomerism, complicating NMR characterization, crystallization, and structure-activity relationship (SAR) tracking. Alkylation at N1 locks the tautomeric state. The ethyl group specifically provides a slight increase in lipophilicity (LogP) compared to a methyl group, which often enhances cell membrane permeability in the final API without adding excessive steric bulk[5].
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The C4-Iodo Substituent: Halogenation at the C4 position is electronically favored in pyrazoles due to the electron-rich nature of this carbon. An iodine atom is specifically chosen over bromine or chlorine because the carbon-iodine (C-I) bond has a lower bond dissociation energy. This facilitates rapid and highly efficient oxidative addition by Palladium(0) or Copper(I) catalysts during cross-coupling reactions[2][6].
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The C3-Carboxamide Array: The carboxamide functions as a critical pharmacophore element. In kinase inhibitor design, the amide acts as both a hydrogen-bond donor and acceptor, perfectly suited to interact with the ATP-binding hinge region of kinases (e.g., RSK, ALK, or MPS1) or the active sites of lipoxygenases[2][7].
Mechanistic Role in Drug Discovery Workflows
1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide is primarily utilized as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura and Sonogashira Couplings
The C4-iodo handle allows for the rapid diversification of the pyrazole core. Through Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids, researchers can generate diverse biaryl systems[2]. Alternatively, Sonogashira coupling with terminal alkynes yields alkynyl-pyrazoles, which can be further reduced or cyclized to form complex polycyclic systems like pyrrolo[3,2-c]pyridines[5].
Bioisosterism in Target Modulation
Pyrazoles are frequently employed as bioisosteres for phenyl rings or other heterocycles to improve aqueous solubility and metabolic stability[3]. When the 1-ethyl-4-iodo-1H-pyrazole-3-carboxamide core is elaborated into a mature drug candidate, the pyrazole nitrogen (N2) and the carboxamide oxygen often form a bidentate interaction network with target proteins, significantly lowering the IC₅₀ values against targets like 15-lipoxygenase (EC 1.13.11.33)[7].
Caption: Downstream applications of the pyrazole scaffold via transition-metal catalysis.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPC) such as LC-MS and TLC are embedded to confirm reaction progression.
Protocol 1: De Novo Synthesis of the Building Block
This three-step sequence builds the target molecule from commercially available ethyl 1H-pyrazole-3-carboxylate.
Step 1: C4-Iodination
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Reaction: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0 °C.
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Causality: NIS is a mild, electrophilic iodine source. The C4 position is the most nucleophilic site on the pyrazole ring, ensuring high regioselectivity.
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Validation: Monitor via LC-MS. The product mass should shift by +126 Da (addition of I, loss of H).
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Workup: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess iodine. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Step 2: N-Alkylation
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Reaction: Dissolve the crude ethyl 4-iodo-1H-pyrazole-3-carboxylate in acetonitrile. Add potassium carbonate (K₂CO₃) (2.0 equiv) and ethyl iodide (1.2 equiv). Heat to 60 °C for 4 hours.
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Causality: The weak base deprotonates the pyrazole N1, creating a nucleophile that attacks the electrophilic ethyl iodide via an Sₙ2 mechanism.
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Validation: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the highly polar N-H starting material and the appearance of a less polar spot.
Step 3: Amidation
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Reaction: Suspend the N-ethylated ester in a 7N solution of ammonia in methanol (NH₃/MeOH). Stir in a sealed pressure tube at 80 °C for 16 hours.
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Causality: The high concentration of ammonia drives the nucleophilic acyl substitution, converting the ethyl ester into the primary carboxamide.
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Validation: LC-MS will confirm the exact mass of 265.05 g/mol [4]. The final product can be recrystallized from ethanol/water to achieve >98% purity.
Caption: Synthetic workflow for 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol demonstrates how to utilize the C4-iodo handle to append an aryl group, a fundamental step in kinase inhibitor synthesis[2].
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Setup: In a microwave-safe vial, combine 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide (1.0 equiv), a substituted arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).
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Catalyst Addition: Add 5 mol% of PdCl₂(dtbpf)[1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride].
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Expert Insight: While PdCl₂(dppf) is common, PdCl₂(dtbpf) is explicitly chosen here because the electron-rich, bulky di-tert-butylphosphino ligands accelerate the oxidative addition and reductive elimination steps, overcoming potential steric hindrance from the adjacent C3-carboxamide[2].
-
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Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1). Purge the vial with Argon for 5 minutes. Oxygen must be rigorously excluded to prevent catalyst deactivation and homocoupling of the boronic acid.
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Reaction: Heat the mixture at 90 °C for 2 hours.
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Validation & Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Partition between water and dichloromethane (DCM). The organic layer is concentrated and purified via flash column chromatography to yield the C4-arylated pyrazole-3-carboxamide.
References
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Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. Retrieved from:[Link]
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Jain, N., et al. (2015). Discovery of Potent and Selective RSK Inhibitors as Biological Probes. ACS Medicinal Chemistry Letters. Retrieved from:[Link]
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Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Retrieved from:[Link]
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BRENDA Enzyme Database. Information on EC 1.13.11.33 - arachidonate 15-lipoxygenase. Retrieved from:[Link]
Sources
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